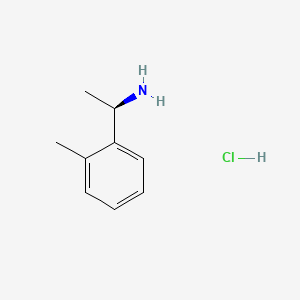

(R)-1-(o-Tolyl)ethanamine hydrochloride

Description

(R)-1-(o-Tolyl)ethanamine hydrochloride is a chiral amine derivative featuring a methyl-substituted benzene ring (o-tolyl group) attached to an ethylamine backbone. This compound is widely utilized in asymmetric synthesis, pharmaceutical research, and as a precursor for bioactive molecules. Key properties include:

- Molecular Formula: C₉H₁₄ClN

- Molecular Weight: 171.67 g/mol

- CAS Number: 856562-88-4 (hydrochloride salt); 105615-45-0 (free base)

- Storage: Room temperature, inert atmosphere, and moisture-free conditions .

- Hazards: Classified with signal word "Danger" and hazard statement H314 (causes severe skin burns and eye damage) .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-1-(2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGAKUOLRVQVHG-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

Key Insights :

Substituted Aromatic Ring Derivatives

Key Insights :

Heterocyclic Analogues

Key Insights :

Data Tables

Table 1: Physical and Hazard Comparison

Q & A

Q. What are the most reliable synthetic routes for (R)-1-(o-Tolyl)ethanamine hydrochloride?

- Methodological Answer : Reductive amination is a common approach for synthesizing chiral ethanamine derivatives. For example, microwave-assisted reductive amination using aldehydes and ammonium salts has been optimized for structurally similar compounds, achieving high yields (60–85%) under controlled reaction times (10–30 min) . For this compound, analogous methods using 2-methylphenylpropanal and enantioselective catalysts (e.g., Ru-BINAP complexes) can be adapted to enhance stereochemical control .

Q. How can researchers purify this compound to achieve high enantiomeric purity?

- Methodological Answer : Chiral resolution using resolving agents like (R)-(−)-mandelic acid in ethanol has been demonstrated for related compounds, yielding >99.8% enantiomeric excess (ee) after recrystallization . Alternatively, preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) can separate enantiomers effectively, with retention times calibrated using reference standards .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm structural integrity, with characteristic peaks for the o-tolyl group (e.g., aromatic protons at δ 7.2–7.4 ppm and methyl groups at δ 2.3 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with an exact mass of 193.0102 Da (for the free base) ensures molecular formula validation .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%), while chiral HPLC evaluates enantiomeric ratios .

Advanced Research Questions

Q. How can racemization of this compound be minimized during storage and reaction conditions?

- Methodological Answer : Racemization is pH- and temperature-dependent. Storage at −20°C in inert atmospheres (argon) and avoidance of strong acids/bases during synthesis are critical. For example, stability studies on analogous compounds show <1% racemization over 6 months under these conditions . Kinetic resolution via enzymatic methods (e.g., lipase-catalyzed acylation) can also suppress undesired stereochemical inversion .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining optical purity?

- Methodological Answer : Industrial-scale resolution using resolving agents (e.g., mandelic acid) in ethanol/water mixtures has been validated for similar amines, achieving 57% yield of the (R)-enantiomer with >99.8% ee . Continuous-flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) improve throughput and reduce batch-to-batch variability .

Q. How does the presence of substituents on the aryl ring influence the stereoselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Substituents like halogens or trifluoromethyl groups alter steric and electronic effects, impacting enantioselectivity. For example, fluorinated analogs (e.g., (R)-1-(2,4-difluorophenyl)ethanamine hydrochloride) require modified chiral auxiliaries (e.g., BINOL-derived phosphoric acids) to maintain >90% ee in asymmetric hydrogenation . Computational modeling (DFT) can predict optimal substituent placement for stereochemical control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.